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Compound of Interest |

Compound Name: Almotriptan Dimer Impurity
CAS No.: 1330166-13-6
Cat. No.: B602151
. J

Executive Summary

In the high-stakes environment of pharmaceutical quality control, the identification and
characterization of impurities are critical for patient safety and regulatory compliance (ICH
Q3A/Q3B). This guide provides an in-depth technical analysis of the Almotriptan N-Dimer
Impurity (CAS 1330166-13-6), a significant degradation product formed via C-S bond cleavage
and subsequent N-alkylation. We detail its formation mechanism, spectroscopic signature (MS,
NMR, IR), and robust analytical strategies for its detection.

Chemical Identity & Structural Context[1][2][3][4]

The Almotriptan N-Dimer is a "heterodimer" resulting from the reaction between an intact
almotriptan molecule and a reactive carbocationic intermediate derived from the degradation of
a second almotriptan unit. Unlike symmetric dimers, this impurity retains only one
sulfonylpyrrolidine moiety.
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Property Data
Common Name Almotriptan N-Dimer Impurity
CAS Registry Number 1330166-13-6

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-
yllmethyl]-N,N-dimethyl-5-[(1-
pyrrolidinylsulfonyl)methyl]-1H-indole-3-

Chemical Name

ethanamine
Molecular Formula C30H41Ns502S
Molecular Weight 535.76 g/mol
Monoisotopic Mass 535.2981 Da

N1-alkylation of Indole Unit A by the 5-methyl
Structural Feature )
group of Indole Unit B

Structural Visualization

The following diagram illustrates the connectivity of the dimer, highlighting the methylene
bridge linking the two indole cores.

Figure 1: Schematic connectivity of Almotriptan N-Dimer, showing the N1-C5 linkage.

Formation Mechanism: The C-S Bond Cleavage
Pathway

Understanding the origin of the N-Dimer is essential for process control. The formation is driven
by the lability of the benzylic C-S bond in the almotriptan molecule, particularly under thermal or
acidic stress.

e Initiation: The C-S bond at the 5-position of Almotriptan cleaves (likely releasing sulfinic acid
or SOz/pyrrolidine), generating a resonance-stabilized benzylic carbocation at the indole C5
position.
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» Nucleophilic Attack: The electron-rich Nitrogen (N1) of a second, intact Almotriptan molecule
attacks this electrophilic carbocation.

» Stabilization: Loss of a proton restores aromaticity, resulting in the stable N-alkylated dimer.
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Figure 2: Proposed reaction pathway for the formation of Almotriptan N-Dimer.

Spectroscopic Characterization

The following data provides a self-validating system for identifying the N-Dimer. The key
diagnostic is the presence of the methylene bridge signal in NMR and the specific mass shift in
MS.
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A. Mass Spectrometry (LC-MS/MS)

The dimer exhibits a distinct molecular ion peak. Fragmentation patterns confirm the presence

of the dimethylamine side chains and the stability of the indole cores.

 lonization Mode: ESI Positive (+ve)

e Parent lon: [M+H]* = 536.3 m/z

m/z (approx) Fragment Identity Mechanistic Origin
536.3 [M+H]*+ Protonated Molecular lon

Loss of dimethylamine from
491.2 [M - NH(CH3)2]* . .

side chain

Cleavage at methylene bridge
298.1 Fragment A )

(Intact Almotriptan core)

Cleavage at methylene bridge
238.1 Fragment B )

(Des-sulfonyl indole core)
70.1 [CaHsN]* Pyrrolidine ring fragment

B. Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is the definitive tool for structural confirmation. The loss of symmetry

(compared to a symmetric dimer) and the specific "Bridge" signal are critical.

Solvent: DMSO-de (Standard for Triptans)
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Chemical Shift (&
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Key Diagnostic Logic:

e NH Count: Integration of ~1H in the downfield region (10-11 ppm) confirms one indole

nitrogen is substituted.
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» Bridge Signal: The singlet at ~5.45 ppm is characteristic of an N-benzyl indole structure,
distinguishing it from the C-benzyl signal (~4.35 ppm).

C. Infrared Spectroscopy (FT-IR)
e 3400 cm~1: N-H stretch (Reduced intensity compared to monomer due to loss of one NH).

e 1310, 1150 cm~1: S=0 stretching (Sulfonamide). Confirms presence of sulfonyl group
(though ratio to indole rings is halved).

e 1610, 1580 cm~*: C=C Aromatic stretching.

Analytical Methodology

To separate the N-Dimer from the API and other impurities (like N-Oxide or Desmethyl
variants), a gradient HPLC method is required. The dimer is significantly more hydrophobic
than Almotriptan due to the extra indole core and loss of the polar sulfonyl group on one unit.

Recommended HPLC Conditions

e Column: C18 (L1 packing), 250 x 4.6 mm, 5 um (e.g., Inertsil ODS-3 or equivalent).
e Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 4.5).
» Mobile Phase B: Acetonitrile.
o Gradient:
o Omin: 90% A/ 10% B
o 20 min: 60% A/ 40% B
o 40 min: 20% A/ 80% B (Dimer elutes in this region)
e Flow Rate: 1.0 mL/min.

e Detection: UV at 228 nm (End absorption) or 280 nm (Indole max).
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» Retention Time (RRT): The N-Dimer typically elutes at an RRT of ~1.8 - 2.2 relative to
Almotriptan.

[N [N [\
Sample N Dissolution N HPLC Separation UV/MS Detection Quantification
(API/Degraded) (MeOH:Water) (C18 Gradient) (228nm / 536 m/z) (RRT ~2.0)

Click to download full resolution via product page

Figure 3: Analytical workflow for the isolation and detection of Almotriptan N-Dimer.

Control Strategy

The formation of the N-Dimer is a process-related and stability-related issue.
e pH Control: Avoid highly acidic conditions during workup, which catalyze the C-S cleavage.

o Temperature: Maintain reaction and storage temperatures below 30°C to minimize thermal
degradation.

e Solvent Selection: Use of nucleophilic scavengers during synthesis can prevent the
carbocation from reacting with the API.

References
» United States Pharmacopeia (USP). Almotriptan Malate Monograph. USP 40-NF 35.[1] Link
e European Pharmacopoeia (Ph. Eur.). Almotriptan Malate. 10th Edition. Link

e Sandrini, G., et al. (2007).[2] "Almotriptan in the treatment of migraine".[2][3][4][5][6]
Neuropsychiatric Disease and Treatment, 3(6), 799-809. Link

e Simson Pharma. Almotriptan N-Dimer Impurity Data Sheet (CAS 1330166-13-6). Link

e BOC Sciences. Almotriptan Impurity Standards and Characterization. Link

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b602151?utm_src=pdf-body-img
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/almotriptan_tablets_rb_notice.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.uspnf.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.edqm.eu
https://veeprho.com/impurities/almotriptan-n-dimer-impurity/
https://veeprho.com/impurities/almotriptan-n-dimer-impurity/
https://pubmed.ncbi.nlm.nih.gov/15762767/
https://sciex.com/content/dam/pdf/technotes/Estimation-of-Almotriptan-Related-Impurities-by-Capillary.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Almotriptan
https://pubmed.ncbi.nlm.nih.gov/36627414/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC2656322%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.simsonpharma.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bocsci.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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